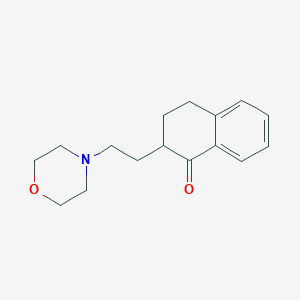
2-(2-Morpholinoethyl)tetralin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Morpholinoethyl)tetralin-1-one, also known as 2-Me-MA, is a research chemical that belongs to the class of tetralin derivatives. It is a selective agonist for the 5-HT1A receptor and has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(2-Morpholinoethyl)tetralin-1-one involves its selective agonism of the 5-HT1A receptor. This leads to the activation of various downstream signaling pathways and the modulation of neurotransmitter release, ultimately leading to changes in behavior and physiology.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-Morpholinoethyl)tetralin-1-one can produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Morpholinoethyl)tetralin-1-one in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise and targeted studies. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-Morpholinoethyl)tetralin-1-one. One area of interest is its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders such as anxiety and depression. Additionally, further studies are needed to elucidate its precise mechanism of action and to explore its potential applications in other fields such as drug discovery and neuropharmacology.
In conclusion, 2-(2-Morpholinoethyl)tetralin-1-one is a research chemical that has shown promise for its potential applications in the field of neuroscience and pharmacology. Its high selectivity for the 5-HT1A receptor and range of biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-Morpholinoethyl)tetralin-1-one involves the reaction of 1-tetralone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Morpholinoethyl)tetralin-1-one has been used extensively in scientific research for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Eigenschaften
CAS-Nummer |
149247-13-2 |
|---|---|
Produktname |
2-(2-Morpholinoethyl)tetralin-1-one |
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2 |
InChI-Schlüssel |
VCEUZQKLBBLPKZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Synonyme |
2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



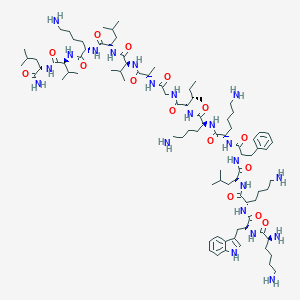
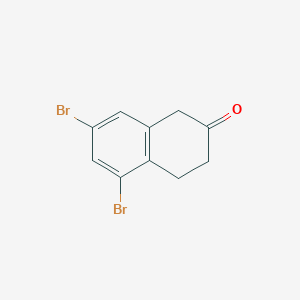
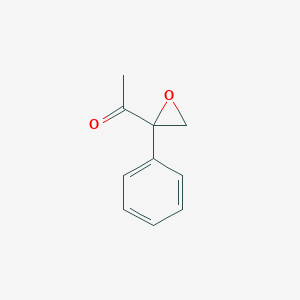
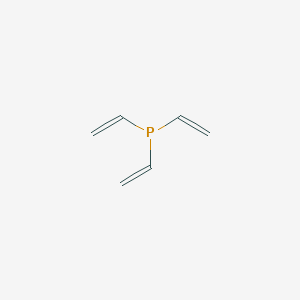
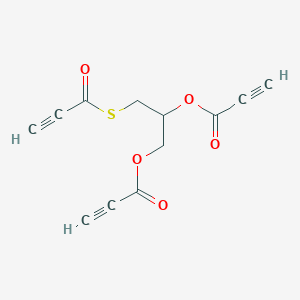
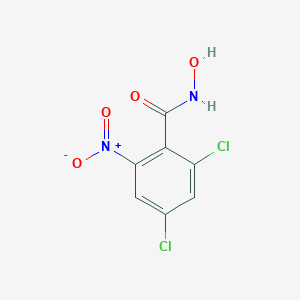
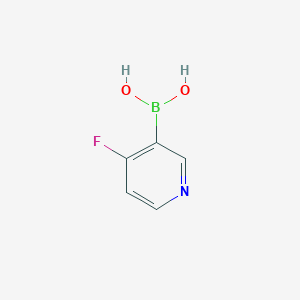
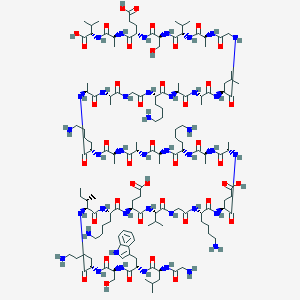

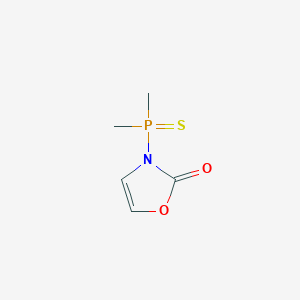
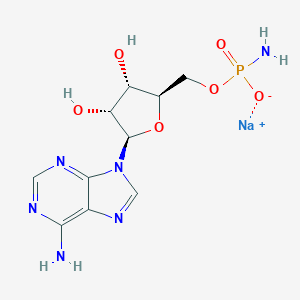
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
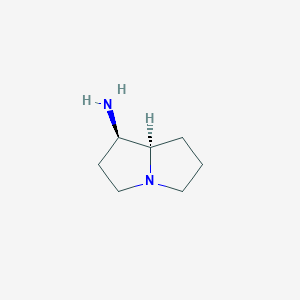
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)